Barbinervic acid

Descripción general

Descripción

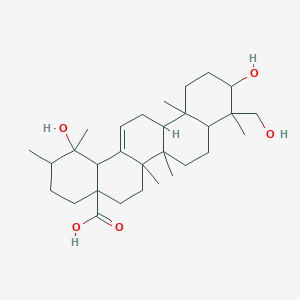

Barbinervic acid, also known as (3α)-3,19,24-Trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpene acid. It is primarily isolated from the leaves of Diospyros kaki, a traditional Chinese medicinal plant. This compound is known for its bioactive properties and has been studied for its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Barbinervic acid can be isolated from the leaves of Diospyros kaki using high-speed countercurrent chromatography (HSCCC). The solvent system used for this separation typically consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 3:6:4:2 . The chemical structure of this compound is elucidated using techniques such as electron ionization mass spectrometry (EI-MS), electrospray ionization mass spectrometry (ESI-MS), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from large quantities of Diospyros kaki leaves. The leaves are first dried and finely chopped before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Barbinervic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to synthesize derivatives for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Barbinervic acid has been identified as an active component with significant antibacterial properties. Studies have shown that extracts containing this compound exhibit notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of extracts from Psychotria succulenta, which included this compound. The extracts demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The Minimum Bactericidal Concentration (MBC) values ranged between 64 and 256 µg/mL, indicating the potential of this compound in treating bacterial infections .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32-128 | 64-256 |

| Pseudomonas aeruginosa | 32-128 | 64-256 |

| Escherichia coli | 32-128 | 64-256 |

Vasodilatory Effects

This compound has demonstrated vasodilatory effects, making it a candidate for cardiovascular applications.

Case Study: Vasodilatory Mechanism

Research involving rat aorta and renal arteries showed that this compound induces relaxation in precontracted vessels. The compound reduced vascular tone in a dose-dependent manner, with an IC50 value of 30 µM. This effect was mediated through nitric oxide (NO)-dependent pathways, suggesting its potential utility in developing treatments for hypertension and other cardiovascular diseases .

| Parameter | Value |

|---|---|

| IC50 (µM) | 30 |

| Relaxation (%) with K+ | 53.2 ± 0.05 |

| Relaxation (%) with phenylephrine | 36.7 ± 0.05 |

Anticancer Potential

This compound has been explored for its anticancer properties, particularly in inhibiting cancer cell growth.

Case Study: Hedgehog Pathway Inhibition

Inhibition studies on Hedgehog-dependent tumors revealed that this compound could suppress cell proliferation in mouse cerebellar progenitors. The compound effectively reduced the expression of key growth markers associated with tumorigenesis, indicating its potential as an anticancer agent .

Neuroprotective Properties

This compound has been identified as a glutaminase inhibitor with implications for neurodegenerative diseases.

Research Findings

Studies indicate that this compound's inhibition of glutaminase may offer therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders, highlighting its multifaceted pharmacological profile .

Mecanismo De Acción

The mechanism of action of barbinervic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Ursolic acid: Another pentacyclic triterpene acid with similar bioactive properties.

Rotungenic acid: An epimer of barbinervic acid, differing only in the configuration of a hydroxyl group at position C3.

24-Hydroxy ursolic acid: A derivative of ursolic acid with an additional hydroxyl group at position 24.

Uniqueness

This compound is unique due to its specific configuration and the presence of three hydroxyl groups at positions 3, 19, and 24. This unique structure contributes to its distinct bioactive properties and makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

Barbinervic acid, a triterpene isolated from various plant species, particularly Eugenia punicifolia, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on cardiovascular health, antibacterial activity, and potential neuroprotective roles.

This compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 488.70 g/mol

- Melting Point : 278-280 °C

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 622.8 ± 55.0 °C at 760 mmHg

- IC for Glutaminase Inhibition: 14 μM .

1. Vasodilatory Effects

Research indicates that this compound exhibits significant vasodilatory properties. A study conducted on rat aorta demonstrated that this compound reduced renal tonus induced by norepinephrine in a nitric oxide (NO)-dependent manner, with an IC value of 30 μM. The compound also induced rapid relaxation in precontracted aorta tissues, suggesting its potential as a therapeutic agent for cardiovascular diseases .

2. Antibacterial Activity

This compound has been evaluated for its antibacterial properties against several pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various extracts containing this compound:

| Extract Type | MIC (μg/mL) | MBC (μg/mL) | Bacterial Strains Tested |

|---|---|---|---|

| Ethanol | 32-128 | 64-256 | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumonia |

| Ethyl Acetate | 32-128 | 64-256 | Same as above |

| n-Butanol | 32-128 | 64-256 | Same as above |

These findings support the traditional use of plants containing this compound in treating infections .

3. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly as a glutaminase inhibitor, which is relevant in the context of neurodegenerative diseases. The compound's ability to inhibit glutaminase with an IC of 14 μM suggests that it may play a role in mitigating excitotoxicity associated with conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Vasodilatory Study : In an experimental setup involving rat renal arteries, this compound was shown to induce vasodilation effectively, indicating potential therapeutic applications in managing hypertension and related cardiovascular conditions .

- Antimicrobial Research : A notable study isolated multiple compounds from Psychotria succulenta, including this compound, and assessed their antibacterial efficacy against common pathogens, underscoring the significance of this triterpene in traditional medicine practices aimed at treating infections .

Propiedades

IUPAC Name |

1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHQFGOOMKJFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.